molecular formula C21H24N2O5 B3693277 [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate

Cat. No.: B3693277
M. Wt: 384.4 g/mol
InChI Key: UESKBFKMVGKTLU-UHFFFAOYSA-N
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Description

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexadiene ring substituted with tert-butyl groups and a nitrobenzoate moiety, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 3-nitrobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, and a solvent like toluene. The mixture is heated to around 418.15 K for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and resins.

Mechanism of Action

The mechanism of action of [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-20(2,3)16-11-14(12-17(18(16)24)21(4,5)6)22-28-19(25)13-8-7-9-15(10-13)23(26)27/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESKBFKMVGKTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=C(C1=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate
Reactant of Route 2
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate
Reactant of Route 3
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate
Reactant of Route 4
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate
Reactant of Route 5
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate

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